
How to handle residual solvent peaks in
Chloroform-13C spectra

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Chloroform-13C

Cat. No.: B1600117 Get Quote

Technical Support Center: NMR Spectroscopy
This guide provides troubleshooting advice and frequently asked questions for researchers,

scientists, and drug development professionals encountering issues with residual solvent

peaks in Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectra using deuterated

chloroform (CDCl₃).

Frequently Asked Questions (FAQs)
Q1: Why do I see a peak for the deuterated solvent in my ¹³C-NMR spectrum?

While ¹³C-NMR experiments are typically proton-decoupled to simplify the spectrum, this

process does not decouple the carbon atoms from deuterium.[1][2] The signal arises from the

natural abundance of ¹³C atoms within the CDCl₃ solvent itself.[3] The carbon nucleus couples

with the deuterium nucleus, which is NMR active.[4]

Q2: Why does the CDCl₃ solvent peak appear as a triplet?

The splitting pattern of a peak is determined by the spin quantum number (I) of the adjacent

nuclei and the number of those nuclei (n), following the formula 2nI+1. For CDCl₃, the ¹³C

nucleus is coupled to a single deuterium nucleus (n=1). Deuterium has a spin quantum number

of I=1.[5][6]

Therefore, the multiplicity is calculated as: 2(1)(1) + 1 = 3.
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This results in a triplet with a characteristic 1:1:1 intensity ratio, as the three spin states (+1, 0,

-1) of deuterium are approximately equally populated.[4][5][7]

Q3: What is the expected chemical shift for the CDCl₃ peak?

The ¹³C peak for CDCl₃ typically appears as a triplet centered at approximately 77 ppm.[8][9]

Minor variations in the chemical shift (e.g., 77.0, 77.16, or 77.2 ppm) can occur due to

differences in sample concentration, temperature, and the specific reference standard used.

[10][11][12]

Q4: Can the CDCl₃ peak overlap with signals from my compound?

Yes, overlap is possible if your analyte has carbon signals in the 76-78 ppm region. This can

complicate spectral interpretation, particularly for identifying or integrating signals of interest

that are close to or obscured by the large solvent peak.

Q5: What should I do if the solvent peak is obscuring my sample's signals?

There are several strategies to manage an interfering solvent peak:

Increase Sample Concentration: A more concentrated sample will increase the signal-to-

noise ratio of your analyte relative to the solvent peak.[13] Using specialized NMR tubes with

susceptibility plugs can also help maximize the signal for a limited amount of sample.[13]

Use an Alternative Solvent: If feasible for your sample's solubility, switching to a different

deuterated solvent (e.g., Acetone-d₆, DMSO-d₆, Benzene-d₆) will move the residual solvent

peak to a different region of the spectrum.

Employ Solvent Suppression Techniques: Modern NMR spectrometers have pulse

sequences designed to suppress the intensity of a specific peak.[3][14] Techniques like

presaturation (e.g., Bruker's noesy1d-presaturation) irradiate the solvent frequency, reducing

its signal intensity while leaving nearby peaks largely unaffected.[15][16]

Q6: Besides CDCl₃, what other solvent-related peaks might I see?

You may observe peaks from non-deuterated solvent impurities remaining from your sample

purification or workup (e.g., ethyl acetate, hexane, dichloromethane).[17][18][19] Additionally, a
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peak for water (H₂O) is common.[17]

Troubleshooting Guide: Identifying and Handling
Unwanted Peaks
This guide provides a logical workflow for identifying and addressing unexpected peaks in your

¹³C-NMR spectrum.

Troubleshooting Workflow Diagram
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Unexpected Peak Observed in ¹³C Spectrum

Is the peak a 1:1:1 triplet
centered around 77 ppm?

Peak is the CDCl₃ solvent.

Yes

Consult Table 2:
Common Solvent Impurities.

Match chemical shift.

No

Does the peak interfere
with analyte signals?

No action needed.
Ignore during analysis.

No

Consider Experimental Solutions:
1. Increase sample concentration.

2. Re-purify sample to remove impurities.
3. Use solvent suppression pulse sequence.

Yes

Peak identified as impurity.

Click to download full resolution via product page

Caption: Troubleshooting workflow for residual peaks.

Data Presentation
Table 1: Characteristics of the Residual CDCl₃ Peak in
¹³C-NMR

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1600117?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value / Description Rationale

Chemical Shift ~ 77.0 - 77.2 ppm

The specific chemical

environment of the carbon in

deuterated chloroform.[8][9]

[10]

Multiplicity Triplet (1:1:1 ratio)

One-bond coupling (¹J) to a

single deuterium nucleus (spin

I=1).[5][6][7]

Coupling Constant ¹J(C,D) ≈ 20-30 Hz

The magnitude of the scalar

coupling between the ¹³C and

²H nuclei.[6][20]

Relative Intensity Low to Moderate

The carbon does not benefit

from the Nuclear Overhauser

Effect (nOe) that enhances

proton-attached carbons

during ¹H decoupling.[7][12]

Table 2: ¹³C Chemical Shifts of Common Laboratory
Solvents in CDCl₃
This table lists common impurities and their characteristic ¹³C-NMR signals when dissolved in

CDCl₃.[18][19][21][22]
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Solvent Impurity Formula
Chemical Shift (δ)
in ppm

Multiplicity

Acetone C₃H₆O
206.7 (C=O), 30.6

(CH₃)
Singlet, Singlet

Dichloromethane CH₂Cl₂ 54.0 Singlet

Diethyl Ether C₄H₁₀O
66.1 (OCH₂), 15.2

(CH₃)
Singlet, Singlet

Ethyl Acetate C₄H₈O₂

171.1 (C=O), 60.3

(OCH₂), 21.0

(C=O)CH₃, 14.2

(OCH₂CH₃)

Singlet, Singlet,

Singlet, Singlet

Hexane C₆H₁₄ 31.9, 23.1, 14.3 Singlets

Methanol CH₃OH 49.9 Singlet

Toluene C₇H₈
137.9, 129.3, 128.5,

125.6, 21.5 (CH₃)
Singlets

Water H₂O N/A
Not typically observed

in ¹³C-NMR

Experimental Protocols
Protocol 1: Optimal Sample Preparation to Minimize
Impurity Peaks

Sample Drying: Ensure your analyte is thoroughly dried under high vacuum to remove all

traces of residual purification solvents (e.g., ethyl acetate, hexane, etc.). If the sample is

water-soluble, lyophilization (freeze-drying) is an effective method.

Solvent Selection: Use a high-purity deuterated solvent (≥99.96% D). For sensitive samples,

it is best to use CDCl₃ from a freshly opened ampoule to avoid acidic degradation products

(HCl, phosgene) that can form in bottles stored over time.[12]
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Glassware: Use clean, dry NMR tubes and sample vials. Rinse glassware with a volatile

solvent like acetone and dry in an oven or under vacuum before use.

Concentration: Prepare your sample at the highest possible concentration that solubility

allows. A higher concentration improves the signal-to-noise for your compound, making the

solvent peak relatively smaller and less problematic.[13]

Transfer: Use a clean, dry pipette or syringe for all transfers to avoid cross-contamination.

Protocol 2: Applying Solvent Suppression (Conceptual)
The exact implementation of solvent suppression is instrument-dependent. The following is a

general workflow.

Acquire Standard Spectrum: First, run a standard ¹³C{¹H} experiment to identify the precise

chemical shift of the solvent peak you wish to suppress (e.g., 77.16 ppm).

Select Suppression Experiment: In the spectrometer software (e.g., Bruker TopSpin, Varian

VnmrJ), choose an experiment that incorporates solvent suppression. This is often a

presaturation experiment, commonly found in 1D NOESY-based sequences (e.g., noesypr1d

or zgpr).

Set Suppression Frequency: Edit the acquisition parameters to set the center of the

suppression frequency (often denoted as O1P or SFO1) to the exact chemical shift of the

solvent peak identified in Step 1.

Adjust Suppression Power: The power level of the presaturation pulse may need to be

adjusted. A higher power will provide stronger suppression but may also affect peaks that are

very close to the solvent signal. Start with the default value and adjust if necessary.

Acquire and Process: Run the experiment. The resulting spectrum should show a significant

reduction in the intensity of the targeted solvent peak. Note that this may also suppress

signals from your compound that are exchanging with the solvent (e.g., some amides or

alcohols).[16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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